2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one

Catalog No.
S3324992
CAS No.
36234-66-9
M.F
C7H8N2OS
M. Wt
168.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one

CAS Number

36234-66-9

Product Name

2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one

IUPAC Name

2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

InChI

InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9)

InChI Key

AYSCUQOLIIAARX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)N=C(S2)N

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(S2)N
  • Potential applications based on structure

    The presence of the amino and thiazole groups in the molecule suggests potential for applications in medicinal chemistry. Amino groups can be involved in hydrogen bonding and ionic interactions with biological molecules, while thiazole rings are found in several bioactive molecules (). However, further research is needed to determine the specific biological activity of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one.

  • Availability for research

2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is an organic compound with the molecular formula C7H8N2OSC_7H_8N_2OS and a molecular weight of approximately 168.22 g/mol. It features a fused benzothiazole structure, which consists of a benzene ring and a thiazole ring, with an amino group and a carbonyl group at specific positions. This compound is known for its diverse chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert it into thiol or amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the introduction of various functional groups onto the benzothiazole ring through reactions with electrophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of more complex molecules .

Research indicates that 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death . Additionally, it has shown promise in modulating signaling pathways critical for cell growth and differentiation.

Several synthesis methods have been reported for 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one:

  • Cyclization Reactions: One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones in the presence of cyclizing agents.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating.
  • Conventional Heating: Traditional heating methods can also be employed to facilitate the cyclization reaction under reflux conditions.

These methods are optimized for yield and purity, often employing catalysts to enhance efficiency .

The applications of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one span several fields:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases due to its biological activities.
  • Material Science: The compound serves as a precursor in the synthesis of dyes and pigments.
  • Pharmaceutical Industry: Its derivatives are studied for their efficacy in drug development and as reference standards .

Studies have shown that 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one interacts with various biological molecules. These interactions suggest potential applications in drug design aimed at modulating specific biological targets. For instance, its ability to inhibit cyclin-dependent kinases (CDKs) could be relevant in cancer therapy .

Several compounds share structural similarities with 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one:

Compound NameCAS NumberSimilarity ScoreKey Features
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one17583-10-70.89Lacks carbonyl group
5,6-Dihydrobenzo[d]thiazol-7(4H)-one36234-66-90.89Similar core structure
(R)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine104632-28-20.82Contains tetrahydro structure
2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one1026710-03-10.83Cyclopenta structure

Uniqueness

The uniqueness of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one lies in its specific substitution pattern and functional groups that influence its chemical reactivity and biological activity. The presence of both an amino group and a carbonyl group allows for diverse interactions with molecular targets compared to similar compounds .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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